2-[2,4-dichloro-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid
Overview
Description
2-[2,4-Dichloro-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic acid is a complex organic compound characterized by its molecular formula C12H7Cl2NO4S2 and molecular weight of 364.22 g/mol[_{{{CITATION{{{_1{2-2,4-dichloro-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy ...
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2,4-dichloro-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic acid typically involves multiple steps, starting with the chlorination of phenol derivatives to introduce chlorine atoms at the 2 and 4 positions[_{{{CITATION{{{1{2-[2,4-dichloro-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy ](https://wwwlgcstandardscom/US/en/p/TRC-D432510){{{CITATION{{{_1{2-2,4-dichloro-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy ....
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving the use of catalysts and specific reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{2-2,4-dichloro-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy ....
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to the formation of various derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound has shown potential biological activity, including aldose reductase inhibition, which is significant in the management of diabetic complications.
Medicine: Due to its biological activity, it is being explored for its therapeutic potential in treating various diseases, including diabetes and inflammatory conditions.
Industry: In the industrial sector, it is used in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of aldose reductase, an enzyme involved in the polyol pathway[_{{{CITATION{{{_1{2-2,4-dichloro-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy .... By inhibiting this enzyme, it helps prevent the accumulation of sorbitol, which is associated with diabetic complications. The molecular targets include the active site of aldose reductase, and the pathways involved are related to glucose metabolism and oxidative stress.
Comparison with Similar Compounds
5-Thiazolidinedione derivatives: These compounds share a similar thiazolidinedione ring structure and are also used for their biological activity.
Dichlorophenoxy derivatives: Compounds with similar dichlorophenoxy groups are used in various applications, including herbicides and pharmaceuticals.
Properties
IUPAC Name |
2-[2,4-dichloro-6-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO4S2/c13-6-1-5(2-8-11(18)15-12(20)21-8)10(7(14)3-6)19-4-9(16)17/h1-3H,4H2,(H,16,17)(H,15,18,20)/b8-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNQHINOJGTIBU-KRXBUXKQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=C2C(=O)NC(=S)S2)OCC(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=C/2\C(=O)NC(=S)S2)OCC(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.